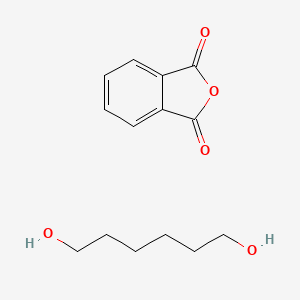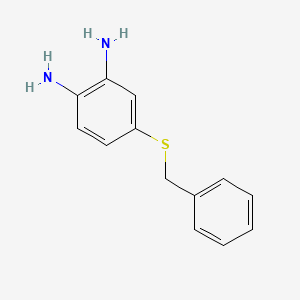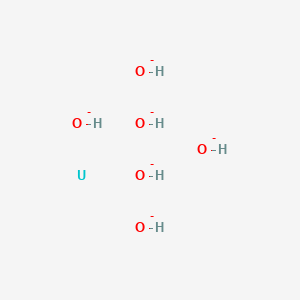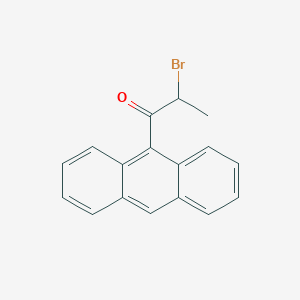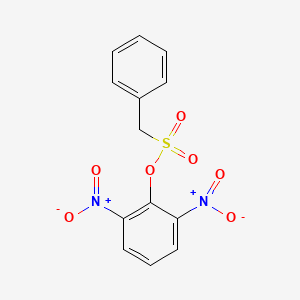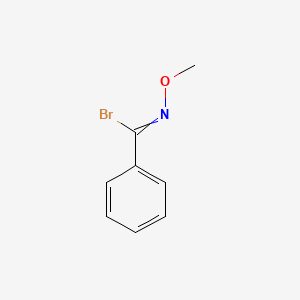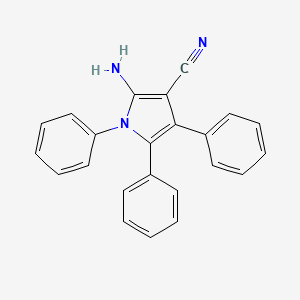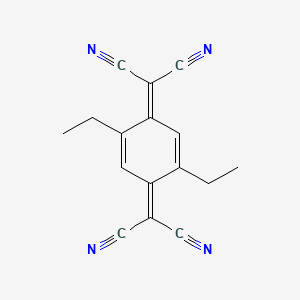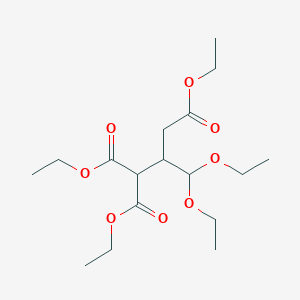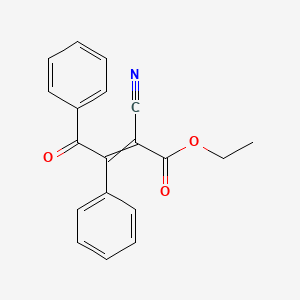
5-Butyl-5-methylnona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-methylnona-2,7-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-methylnona-2,7-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes .
For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed. This is followed by elimination reactions to form the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-methylnona-2,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS) for halogenation
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Scientific Research Applications
5-Butyl-5-methylnona-2,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-5-methylnona-2,7-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in reactions like the Diels-Alder reaction .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
2,4-Hexadiene: A diene with a similar structure but different substituents.
Uniqueness
5-Butyl-5-methylnona-2,7-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific positioning of double bonds make it different from simpler dienes like 1,3-butadiene and isoprene .
Properties
CAS No. |
57217-03-5 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
5-butyl-5-methylnona-2,7-diene |
InChI |
InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3 |
InChI Key |
HPZWKHWCGLFEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC=CC)CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
